(+/-)-4-Boc-piperazine-2-carboxylic acid hydrate; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

(-)-4-Boc-piperazine-2-carboxylic acid hydrate is used in a variety of scientific research applications. It is used as a building block for the synthesis of a wide range of compounds, including various drugs, such as dopamine and serotonin agonists, as well as compounds used in the synthesis of peptides and proteins. It is also used in the synthesis of various organic compounds, such as amines, amides, and carboxylic acids.

Mecanismo De Acción

Target of Action

It is known that piperazine compounds, which are structurally related, are used as anthelmintic agents . They generally work by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine, a related compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine and its derivatives are known to interfere with the functioning of parasites, suggesting they may impact pathways related to neuromuscular function .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Related piperazine compounds are known to cause paralysis in parasites, which suggests that they may have similar effects on cellular function .

Action Environment

It is known that the action of related piperazine compounds can be influenced by factors such as ph and temperature .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(-)-4-Boc-piperazine-2-carboxylic acid hydrate has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of synthetic reactions. Additionally, it is relatively inexpensive and can be easily obtained from a variety of suppliers. The main limitation of (-)-4-Boc-piperazine-2-carboxylic acid hydrate is its low solubility in water, which can make it difficult to use in certain reactions.

Direcciones Futuras

(-)-4-Boc-piperazine-2-carboxylic acid hydrate has potential for use in a variety of future directions. For example, it could be used to synthesize a variety of compounds, including drugs, peptides, and proteins. Additionally, it could be used to develop new methods for synthesizing compounds, such as novel catalysts or reaction conditions. Finally, it could be used to develop new materials, such as polymers or nanomaterials.

Métodos De Síntesis

(-)-4-Boc-piperazine-2-carboxylic acid hydrate is typically synthesized through a two-step process. The first step involves the reaction of 4-Boc-piperazine-2-carboxylic acid chloride and sodium hydroxide to form the desired compound. This reaction is typically carried out in an aqueous solution, with the addition of a small amount of an organic solvent, such as dimethylformamide (DMF). The second step involves the removal of the Boc group, which is typically accomplished through the addition of a base, such as sodium hydroxide, and the addition of a strong acid, such as hydrochloric acid. The resulting solution is then filtered and the product is purified through recrystallization.

Propiedades

IUPAC Name |

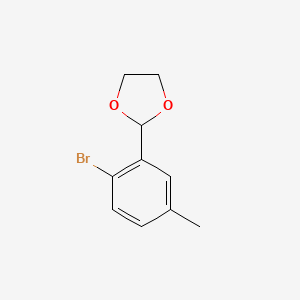

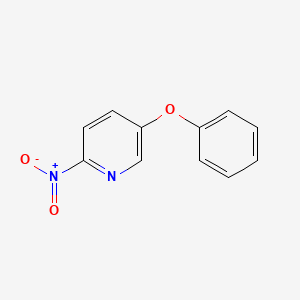

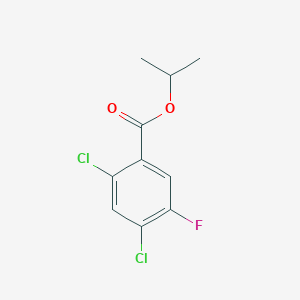

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4.H2O/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROSLOWMCCIEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine](/img/structure/B6327823.png)